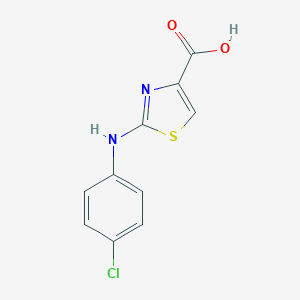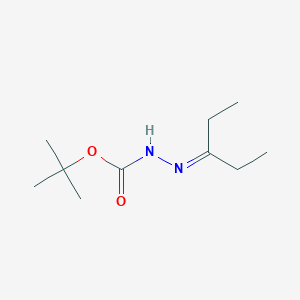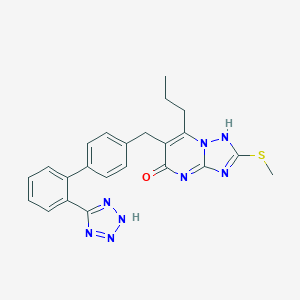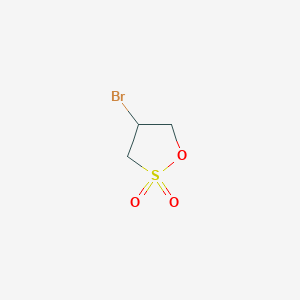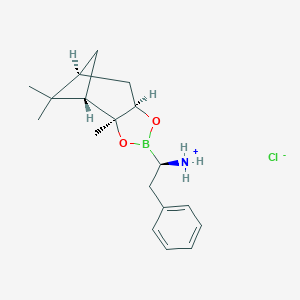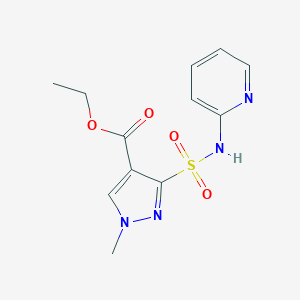
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are involved in the progression of neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide neuroprotective effects. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential applications in various fields of scientific research. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. These include further studies on its potential applications in cancer therapy, inflammation research, and neurodegenerative disorders. Additionally, further studies are needed to determine its optimal dosage and potential side effects. Furthermore, studies on its potential applications in combination therapy with other anti-cancer agents and its potential as a drug delivery system are also needed.
Métodos De Síntesis
The synthesis of Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with ethyl chloroformate and sodium hydride in dimethylformamide. The reaction proceeds under reflux at 60°C for 8 hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In cancer research, it has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Propiedades
Número CAS |
178880-00-7 |
|---|---|
Nombre del producto |
Ethyl 1-methyl-3-((2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Fórmula molecular |
C12H14N4O4S |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)9-8-16(2)14-11(9)21(18,19)15-10-6-4-5-7-13-10/h4-8H,3H2,1-2H3,(H,13,15) |
Clave InChI |
XMFYKSLMYIDOFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
SMILES canónico |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CC=CC=N2)C |
Sinónimos |
ethyl 1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
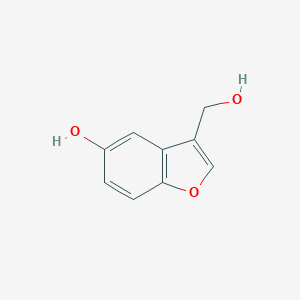
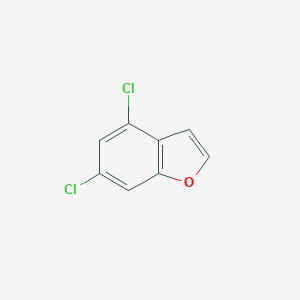
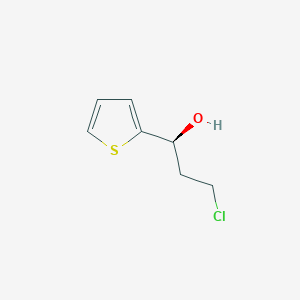
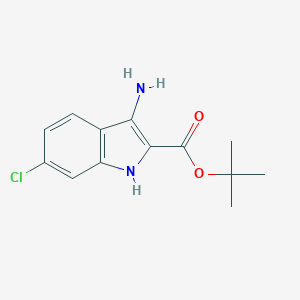
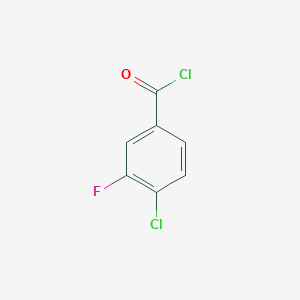
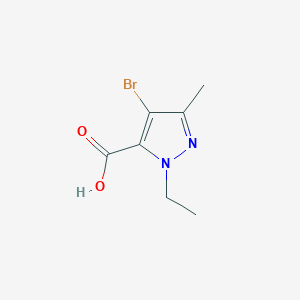
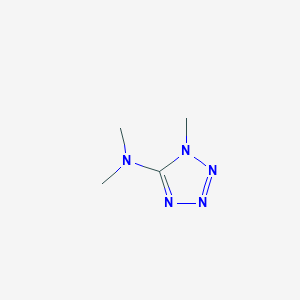
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
